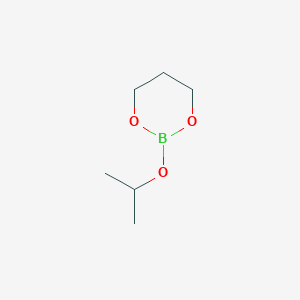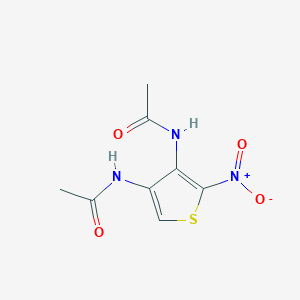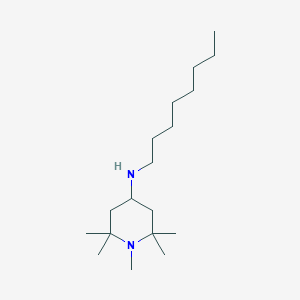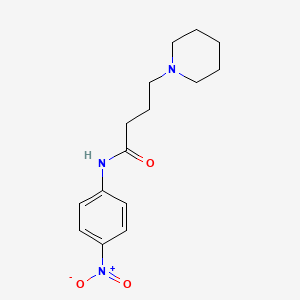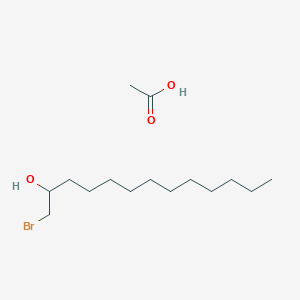
2-Methoxy-4-propylphenol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Phosphoric acid is a mineral acid commonly used in various industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-propylphenol can be synthesized through the esterification of lignin-derived compounds. One method involves the use of acetic acid and sulfuric acid as a catalyst in a solvent-free system. The reaction conditions typically include a phenol/acid molar ratio of 1:3, a reaction temperature of 120°C, and a catalyst amount of 1-2% sulfuric acid molar equivalent to phenol .
Industrial Production Methods
Industrial production of 2-Methoxy-4-propylphenol involves the catalytic hydrogenation of eugenol or isoeugenol. The process requires specific catalysts such as palladium or platinum on carbon and operates under controlled temperature and pressure conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of the compound leads to the formation of dihydroeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroeugenol.
Substitution: Halogenated derivatives of 2-Methoxy-4-propylphenol.
Applications De Recherche Scientifique
2-Methoxy-4-propylphenol has several scientific research applications:
Chemistry: Used as a model compound for studying lignin-derived phenolic compounds and their reactions.
Medicine: Explored for its potential therapeutic properties due to its antioxidant activity.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-propylphenol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. This activity is facilitated by the presence of the methoxy and hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radicals .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-propylphenol can be compared with other similar compounds such as eugenol, isoeugenol, and vanillin. These compounds share similar structural features, including the presence of methoxy and hydroxyl groups on the aromatic ring. 2-Methoxy-4-propylphenol is unique due to its propyl side chain, which imparts distinct chemical and physical properties .
List of Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol
Isoeugenol: 4-Propenyl-2-methoxyphenol
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde
Propriétés
Numéro CAS |
91785-84-1 |
|---|---|
Formule moléculaire |
C30H45O10P |
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
2-methoxy-4-propylphenol;phosphoric acid |
InChI |
InChI=1S/3C10H14O2.H3O4P/c3*1-3-4-8-5-6-9(11)10(7-8)12-2;1-5(2,3)4/h3*5-7,11H,3-4H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
GXTXUWOINFKZMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



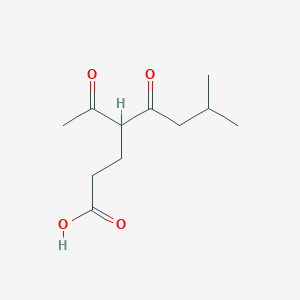

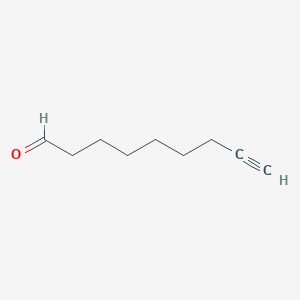
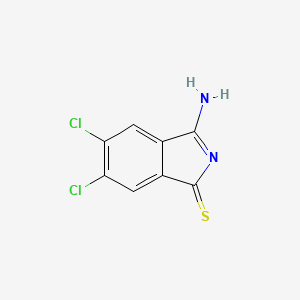
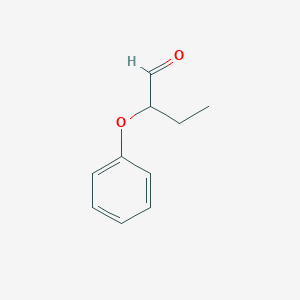
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
